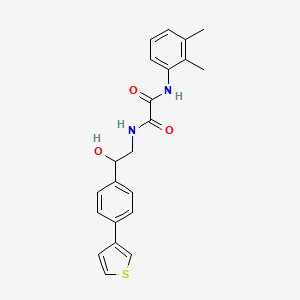
Methyl 2,5-difluoronicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related fluorinated compounds involves complex chemical processes that integrate fluorine atoms into the molecular structure, enhancing the molecule's reactivity and stability. For instance, the synthesis and characterization of fluorinated polyimides derived from 2′-methyl-1,4-bis-(4-amino-2-trifluoromethylphenoxy)benzene exhibit enhanced optical transparency, solubility, and thermal properties due to the presence of trifluoromethyl groups (Chen, Su, & Hsiao, 2020). Additionally, the economical synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate showcases a process that emphasizes safe, cost-effective production methods (Mulder et al., 2013).
Molecular Structure Analysis
The molecular structure of related fluorinated molecules, like Methyl Trifluoromethanesulfonate, reveals the conformational properties of sulfonates and the impact of fluorine atoms on the molecular geometry. The gas-phase structure investigated through electron diffraction and quantum chemical calculations indicates a specific gauche conformation influenced by fluorine atoms (Trautner et al., 1999).
Chemical Reactions and Properties
Fluorinated compounds engage in various chemical reactions, demonstrating unique reactivity patterns due to the presence of fluorine atoms. Electrophilic difluoro(phenylthio)methylation showcases the generation, stability, and reactivity of α-fluorocarbocations, highlighting the fundamental understanding of difluoro(phenylthio)methylated products' reactivity and stability (Betterley et al., 2013).
Physical Properties Analysis
The physical properties of fluorinated compounds, such as solubility, dielectric constant, and moisture adsorption, are significantly enhanced by the incorporation of fluorine atoms. The synthesis and characterization of pendant methyl fluorinated polyimides highlight these improvements, offering better performance in various applications (Chen, Su, & Hsiao, 2020).
Chemical Properties Analysis
The chemical properties of fluorinated compounds are marked by high stability and reactivity, making them valuable in synthesis and chemical reactions. For example, the development of a safe and economical synthesis method for Methyl 6-Chloro-5-(trifluoromethyl)nicotinate emphasizes the chemical properties that make fluorinated compounds desirable for novel anti-infective agents (Mulder et al., 2013).
Scientific Research Applications
Rotational Spectrum Analysis
Methyl 2,5-difluoronicotinate's structural analog, 2,5-difluorotoluene, has been studied using a Molecular Beam Fourier Transform Microwave spectrometer. This research provided insights into the internal rotation of the methyl group, which is relevant for understanding the molecular dynamics of related compounds like Methyl 2,5-difluoronicotinate (Nair et al., 2017).
Environmental and Health Impact Studies
Studies on Perfluoroalkyl Substances (PFASs), which are structurally related to Methyl 2,5-difluoronicotinate, have shown potential impacts on human reproductive health and sperm DNA methylation levels. These findings are relevant for assessing the environmental and health implications of related fluorinated compounds (Leter et al., 2014).
Catalysis and Chemical Synthesis
Research on 2,5-Furandicarboxylic acid (FDCA) and its derivatives, including methyl esters similar to Methyl 2,5-difluoronicotinate, demonstrates their potential in catalysis and chemical synthesis. These studies are significant for developing new chemical processes and materials (Deng et al., 2014).
Synthesis of Organofluoro Compounds
Methyl 2,5-difluoronicotinate and its analogs are used in synthesizing various organofluoro compounds. This research highlights the versatility of these compounds in creating diverse chemical structures (Sun et al., 2016).
Photoredox Catalysis
Studies on methyl fluorosulfonyldifluoroacetate, a compound with structural similarities to Methyl 2,5-difluoronicotinate, have explored its use in photoredox catalysis. This research contributes to the development of novel photochemical reactions (Yu et al., 2016).
Safety and Hazards
Methyl 2,5-difluoronicotinate is classified under the GHS07 hazard class . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . . These properties could impact the bioavailability of Methyl 2,5-difluoronicotinate, but more research is needed to confirm these predictions.
Result of Action
The molecular and cellular effects of Methyl 2,5-difluoronicotinate’s action are currently unknown due to the lack of information about its targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. For Methyl 2,5-difluoronicotinate, it is recommended to store the compound in an inert atmosphere at room temperature . .
properties
IUPAC Name |
methyl 2,5-difluoropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2/c1-12-7(11)5-2-4(8)3-10-6(5)9/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WONUWHYMFMRSOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,5-difluoronicotinate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

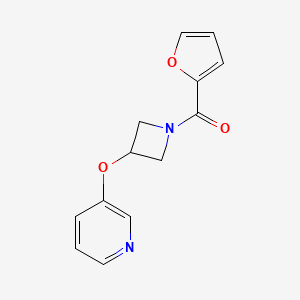
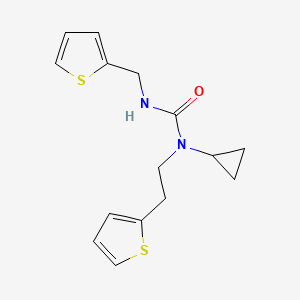

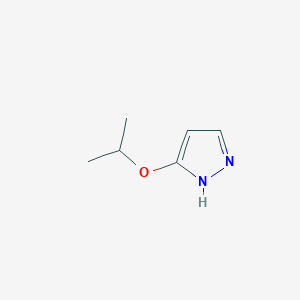
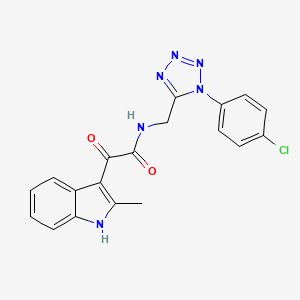
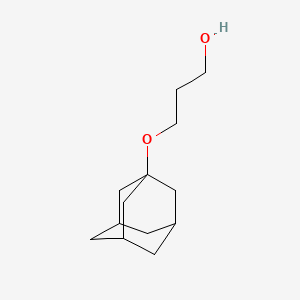
![(2-chloro-5-nitrophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2489837.png)
![N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2489838.png)

![N-(4-bromophenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2489844.png)
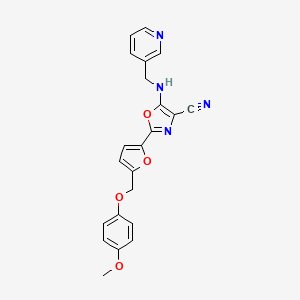

![N-[(4-fluorophenyl)methyl]-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2489847.png)
